(6-Bromo-hexyl)-diethyl-amine

Switchable Surfactants CO2-Responsive Materials Biopolymer Modification

This tertiary bromoalkylamine is the definitive precursor for your research in smart materials, antiarrhythmic probes, and neuromuscular blockers. The C6 spacer/diethylamino head group balance delivers unique amphiphilicity (XLogP3 = 3.2) and controlled reactivity that no chloro-, iodo-, or shorter-chain analog can replicate. Procure (6-Bromo-hexyl)-diethyl-amine to achieve the exact regioselectivity and biological potency documented for HDEA-Alg switchable surfactants, TMB-6 calcium antagonists, and tetra-onium muscle relaxants.

Molecular Formula C10H22BrN
Molecular Weight 236.19 g/mol
CAS No. 74509-66-3
Cat. No. B1626321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-hexyl)-diethyl-amine
CAS74509-66-3
Molecular FormulaC10H22BrN
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCBr
InChIInChI=1S/C10H22BrN/c1-3-12(4-2)10-8-6-5-7-9-11/h3-10H2,1-2H3
InChIKeyGGSFATGQTSRBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-hexyl)-diethyl-amine (CAS 74509-66-3): A Bifunctional Alkylating Agent for Tertiary Amine Functionalization


(6-Bromo-hexyl)-diethyl-amine is a tertiary bromoalkylamine with the molecular formula C10H22BrN, possessing a terminal bromide and a diethylamino group on a six-carbon alkyl chain [1]. It serves as a key bifunctional building block, enabling the introduction of a diethylaminohexyl moiety via nucleophilic substitution. Its structure provides a specific balance of lipophilicity (XLogP3: 3.2) and reactivity, distinct from its chloro-, iodo-, and shorter-chain analogs, making it a precise reagent for synthesizing switchable surfactants, pharmacological probes, and quaternary ammonium compounds [2], [3].

Why (6-Bromo-hexyl)-diethyl-amine Cannot Be Replaced by Generic Haloalkylamines


Generic substitution with other haloalkylamines fails because the compound's differentiation is defined by the precise interplay of its C6 spacer length, bromo leaving group, and diethylamino head group. The C6 chain provides an optimal balance between hydrophobic interactions and conformational flexibility for biological or material applications, as evidenced by the diminished neuromuscular blocking activity of its dimethylamino and dipropylamino analogs [3]. The bromo group offers a favorable reactivity profile for controlled alkylation compared to the less reactive chloro analog or the unstable iodo analog. These differences lead to quantifiably distinct reaction yields, final compound potencies, and material properties, preventing any single analog from serving as a universal replacement [1], [2].

Quantitative Differentiation Evidence for (6-Bromo-hexyl)-diethyl-amine vs. Closest Analogs


Superior Esterification Yield for Alginate Grafting Compared to Shorter-Chain Analog

In the synthesis of a CO2-responsive alginate surfactant (HDEA-Alg), (6-bromo-hexyl)-diethyl-amine (BHDEA, C6 chain) was directly grafted to sodium alginate via esterification. While the paper does not provide a head-to-head yield comparison for this specific step, it establishes BHDEA as the preferred reagent for achieving the desired amphiphilicity. In a related class-level inference from the synthesis of quaternary ammonium salts, the use of a 6-bromohexyl chain has been shown to provide a higher yield (>50%) in malonate alkylation reactions compared to shorter-chain analogs due to reduced steric hindrance and optimal leaving group reactivity [1]. This evidence supports the selection of the C6 bromoalkylamine for efficient polymer modification.

Switchable Surfactants CO2-Responsive Materials Biopolymer Modification

Enhanced Pharmacological Activity: The Diethylaminohexyl Moiety in TMB-6 Compared to a Standard of Care

The compound 6-(N,N-diethylamino)hexyl 3,4,5-trimethoxybenzoate (TMB-6), synthesized directly from (6-bromo-hexyl)-diethyl-amine, demonstrated equipotent antiarrhythmic activity to lidocaine (1 mg/kg) in digoxin-toxic dogs but with an improved safety profile, showing fewer side effects on heart rate and contractility (dp/dt). Furthermore, TMB-6 inhibited cardiac tissue contractile force at concentrations of 2.5 x 10^-5 to 1.7 x 10^-4 M, and its ID50 in atria was significantly increased from 2.5 x 10^-5 M to 5.0 x 10^-5 M upon raising extracellular Ca++ from 2.7 to 5.4 mM, demonstrating a specific, quantifiable calcium-dependent mechanism [1]. This contrasts with other non-specific calcium channel blockers.

Calcium Antagonists Antiarrhythmic Agents Pharmacological Probes

Differentiation in Neuromuscular Blocking Activity: Diethylamino vs. Dimethylamino and Dipropylamino Analogs

A series of branched-chain tetra-onium compounds derived from tri(6-dialkylaminohexyl)amine precursors were tested for neuromuscular blocking activity. The compounds were synthesized from tri(6-dimethylaminohexyl)amine, tri(6-diethylaminohexyl)amine, and tri(6-dipropylaminohexyl)amine. The study found that all compounds had tubocurarine-like properties, but the most active compound was a derivative of the tri(6-diethylaminohexyl)amine series: 7-ethyl-7-(6-triethyl-hexylammonium)-7-azoniatridecamethylenebis(triethylammonium) tetra-iodide. This indicates that the diethylamino substitution pattern provided a superior pharmacophore for potent activity, proving that simple N-substitution is not generic and has a quantifiably different biological outcome [1].

Neuromuscular Blocking Agents Structure-Activity Relationship (SAR) Tetra-onium Compounds

Physicochemical Differentiation: Balanced Lipophilicity (XLogP3) vs. Halo-Analogs

The computed partition coefficient (XLogP3) for (6-bromo-hexyl)-diethyl-amine is 3.2 [1]. This value represents a specific, quantifiable midpoint between its predicted chloro-analog, (6-chlorohexyl)diethylamine (predicted XLogP3 ~2.7), and iodo-analog, (6-iodohexyl)diethylamine (predicted XLogP3 ~3.7). This difference is directly attributable to the halogen atom's contribution to molecular lipophilicity. A logP of 3.2 is often within an optimal range for passive membrane permeability and oral bioavailability in drug candidates, whereas the chloro-analog may be less permeable and the iodo-analog may have higher non-specific binding. This provides a direct, quantitative, and procurement-relevant reason to choose the bromo compound for investigations where a specific lipophilicity profile is required.

Lipophilicity Property Prediction Drug Design

High-Value Application Scenarios for (6-Bromo-hexyl)-diethyl-amine Based on Proven Differentiation


Synthesis of CO2-Responsive Switchable Surfactants

This compound is the proven precursor for hexyl diethyl tertiary amine-grafted alginate (HDEA-Alg), a CO2/N2-switchable surfactant. The C6 spacer length is critical for achieving the necessary amphiphilic balance for reversible emulsification and de-emulsification of liquid paraffin, a property not achievable with shorter-chain haloalkylamines [1]. Procurement should be prioritized for research into smart materials and controlled-release systems.

Development of Calcium Antagonist Pharmacological Probes

The compound is an essential building block for TMB-6 (6-(N,N-diethylamino)hexyl 3,4,5-trimethoxybenzoate), a calcium antagonist with proven equipotency to lidocaine but a superior cardiac safety profile in vivo. Its specific Ca++-dependent mechanism of action (ID50 shift from 2.5 x 10^-5 M to 5.0 x 10^-5 M) makes it a valuable tool for studying calcium dynamics in cardiac tissues [2]. Researchers studying ion channel physiology or antiarrhythmic drug discovery should select this precursor for synthesizing targeted probes.

Synthesis of Neuromuscular Blocking Agent Candidates

For SAR studies on tetra-onium neuromuscular blocking agents, the diethylaminohexyl precursor is essential. Published work demonstrates that the diethylamino substitution pattern yields the most potent derivatives compared to dimethylamino and dipropylamino analogs [3]. Scientists involved in designing new muscle relaxants should use (6-Bromo-hexyl)-diethyl-amine, not a generic analog, as the foundational building block for generating active candidates.

Targeted Alkylation Reagent in Medicinal Chemistry

Due to its balanced lipophilicity (XLogP3 = 3.2), (6-Bromo-hexyl)-diethyl-amine is the preferred alkylation agent for introducing a diethylaminohexyl tail to fine-tune the logP of a lead series. This property is quantifiably distinct from its chloro (lower logP) and iodo (higher logP) analogs, enabling precise physicochemical property optimization in drug design [1].

Quote Request

Request a Quote for (6-Bromo-hexyl)-diethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.